![molecular formula C22H25ClN4O B2647080 [1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride CAS No. 1189910-48-2](/img/structure/B2647080.png)
[1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
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Overview
Description
Imidazoles and phenylpiperazines are key components of many functional molecules used in a variety of applications . Imidazoles are heterocycles that have been highlighted in recent advances in the synthesis of substituted imidazoles . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of imidazoles and related compounds can be analyzed by calculating the activation energy and analyzing their crystal structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of imidazoles and related compounds can be monitored by techniques such as Thin Layer Chromatography (TLC) .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can be studied through various methods. For instance, absorption and photoluminescence studies can be performed to investigate the relationship between substituents and physical properties .Scientific Research Applications
Synthesis of Coordination Polymers
This compound has been used in the synthesis of coordination polymers . Coordination polymers are a hot research topic in inorganic chemistry and crystal engineering due to their novel structural architectures and topologies, and potential applications in catalysis, drug delivery, gas storage, sensing, magnetism, and so on .
Construction of Bisimidazole-based CPs
As part of the interest in constructing bisimidazole-based CPs, this compound has been used to investigate the effect of adamantane-1,3-dicarboxylic acid on the framework topology of CPs .
Synthesis of Cobalt Coordination Polymer
A cobalt coordination polymer with the formula { [Co (bipmo) (bpa)] n · H 2 O} n(1) (bipmo = = bis (4- (1 H -imidazol-1-yl)phenyl)methanone, H 2 bpa = 1,1′-biphenyl-2,2′-dicarboxylic acid) is synthesized and structurally characterized .
Synthesis of Nickel Coordination Polymer
Two coordination polymers, { [Co 2 (L 1) 2 (adc) 2 ]·5H 2 O} n ( 1) and { [Ni (L 1) 2 (Hadc) 2 ]} n ( 2) (L 1 = bis (4- (1 H -imidazol-1-yl)phenyl)methanone, H 2 adc = adamantane-1,3-dicarboxylic acid), have been synthesized and structurally characterized .
Investigation of Thermal Stability
The thermal stability of the complex formed by this compound has also been investigated .
Formation of C–N Bonds
This compound has been used in the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine .
Safety And Hazards
Future Directions
The future directions in the field of imidazole and related compound research could involve the design of novel proton conductive materials . The coordination advantage of N-heterocyclic carboxylate ligands in the construction of metal–organic frameworks (MOFs) could be adopted to build up more structurally stable MOFs for proton conduction research .
properties
IUPAC Name |
[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-(4-phenylphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O.ClH/c1-2-24-13-12-23-22(24)26-16-14-25(15-17-26)21(27)20-10-8-19(9-11-20)18-6-4-3-5-7-18;/h3-13H,2,14-17H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHSPEBSMRCPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-biphenyl]-4-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride |
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